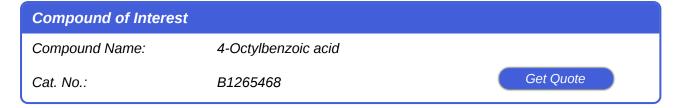


Spectroscopic Analysis of 4-Octylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Octylbenzoic acid**, a molecule of interest in various fields including materials science and drug development. This document presents expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols. The information herein is intended to serve as a valuable resource for the characterization and analysis of this compound.

Molecular Structure and Properties

IUPAC Name: 4-Octylbenzoic acid

Molecular Formula: C₁₅H₂₂O₂[1]

Molecular Weight: 234.34 g/mol [1]

CAS Number: 3575-31-3[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-Octylbenzoic acid** based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy



¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11.5 - 12.0	Singlet (broad)	1H	-COOH
~7.9 - 8.1	Doublet	2H	Aromatic (ortho to - COOH)
~7.2 - 7.4	Doublet	2H	Aromatic (ortho to octyl)
~2.6 - 2.8	Triplet	2H	-CH ₂ - (benzylic)
~1.5 - 1.7	Multiplet	2H	-CH ₂ -
~1.2 - 1.4	Multiplet	10H	-(CH ₂) ₅ -
~0.8 - 0.9	Triplet	3H	-CH₃

¹³C NMR (Carbon-13 NMR) Data (100 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment	
~172	-СООН	
~148	Aromatic C (para to -COOH)	
~130	Aromatic CH (ortho to -COOH)	
~129	Aromatic C (ipso to -COOH)	
~128	Aromatic CH (ortho to octyl)	
~36	-CH ₂ - (benzylic)	
~32	-CH ₂ -	
~31	-CH ₂ -	
~29 (multiple)	-(CH ₂) ₄ -	
~23	-CH ₂ -	
~14	-CH₃	

Infrared (IR) Spectroscopy

The IR spectrum of **4-Octylbenzoic acid** is expected to show characteristic absorption bands for its functional groups.[2][3]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (carboxylic acid dimer)
2955, 2925, 2855	Strong	C-H stretch (aliphatic)
1710 - 1680	Strong	C=O stretch (carboxylic acid dimer)
~1610, ~1580	Medium	C=C stretch (aromatic)
~1430	Medium	O-H bend (in-plane)
1320 - 1210	Strong	C-O stretch
~920	Broad	O-H bend (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum of **4-Octylbenzoic acid** is expected to show a molecular ion peak and characteristic fragmentation patterns.[4][5]

m/z	Relative Intensity	Assignment
234	Moderate	[M] ⁺ (Molecular Ion)
217	Low	[M - OH]+
135	High	[M - C7H15]+ (Loss of heptyl radical)
117	High	[C7H5O]+ (Benzoyl cation)
91	Moderate	[C7H7]+ (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.



NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of 4-Octylbenzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDCl₃

• Temperature: 298 K

¹H NMR:

Pulse Sequence: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

13C NMR:

Pulse Sequence: zgpg30 (proton-decoupled)

Number of Scans: 1024

Relaxation Delay: 2.0 s

IR Spectroscopy



Sample Preparation:

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.
- · Record a background spectrum of the clean, empty ATR crystal.
- Place a small amount of solid **4-Octylbenzoic acid** onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with a diamond ATR accessory.
- Spectral Range: 4000 400 cm⁻¹
- Resolution: 4 cm⁻¹
- Number of Scans: 32

Mass Spectrometry

Sample Preparation:

- Prepare a stock solution of 4-Octylbenzoic acid in a volatile organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
- Dilute the stock solution to a final concentration of approximately 10 μg/mL for analysis.

Instrument Parameters:

- Mass Spectrometer: Electrospray Ionization (ESI) Mass Spectrometer
- · Ionization Mode: Positive and Negative
- Mass Range: m/z 50 500



Capillary Voltage: 3.5 kV

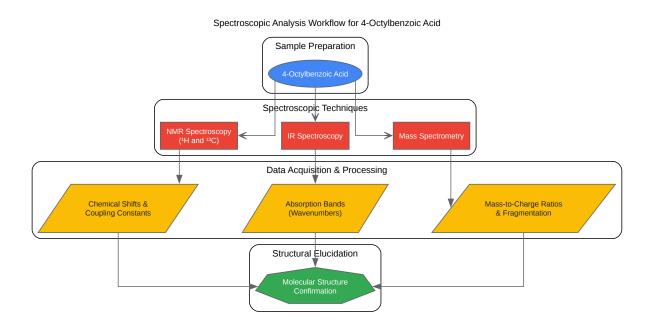
Cone Voltage: 30 V

Source Temperature: 120 °C

• Desolvation Temperature: 350 °C

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4-Octylbenzoic acid**.



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Caption: General workflow for spectroscopic analysis.

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